MMAF-OtBu -

MMAF-OtBu

Catalog Number: EVT-15273969
CAS Number:
Molecular Formula: C43H73N5O8
Molecular Weight: 788.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monomethyl auristatin F tert-butyl ester, commonly referred to as MMAF-OtBu, is a synthetic compound derived from Monomethyl auristatin F. This compound plays a crucial role in the development of Antibody-Drug Conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to surrounding healthy tissues. The unique structure of MMAF-OtBu enhances its stability and solubility, making it particularly suitable for therapeutic applications in oncology.

Source and Classification

MMAF-OtBu is classified as a synthetic peptide derivative and is primarily sourced from chemical synthesis processes involving Monomethyl auristatin F. It falls under the category of cytotoxic agents used in targeted cancer therapies, particularly in the formulation of ADCs. Its molecular formula is C43H73N5O8C_{43}H_{73}N_{5}O_{8}, and it has a molecular weight of 788.1 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of MMAF-OtBu involves several key steps, primarily focusing on the esterification of Monomethyl auristatin F with tert-butyl alcohol. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity. The general procedure includes:

  1. Esterification Reaction: Monomethyl auristatin F is reacted with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
  2. Reaction Conditions: The reaction is usually performed at temperatures ranging from 25°C to 50°C, maintaining atmospheric pressure.
  3. Purification: Following the reaction, the product is purified using techniques such as column chromatography to isolate MMAF-OtBu from unreacted materials and by-products .

Industrial production methods mirror these laboratory procedures but are scaled up for bulk production, utilizing industrial-grade reactors and purification systems to ensure consistency and regulatory compliance.

Molecular Structure Analysis

Structure and Data

MMAF-OtBu features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for MMAF-OtBu is:

tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

The structural formula can be represented as follows:

Molecular Formula C43H73N5O8\text{Molecular Formula }C_{43}H_{73}N_{5}O_{8}
Molecular Weight 788.1 g mol\text{Molecular Weight }788.1\text{ g mol}

The structural complexity includes multiple chiral centers and functional groups that enhance its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

MMAF-OtBu participates in several chemical reactions that are critical for its functionality:

  1. Esterification: The formation of MMAF-OtBu itself is an esterification reaction between Monomethyl auristatin F and tert-butyl alcohol.
  2. Hydrolysis: Under specific conditions, MMAF-OtBu can be hydrolyzed back into Monomethyl auristatin F and tert-butyl alcohol.
  3. Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, which are facilitated by strong acids or bases.

Common Reagents and Conditions

  • Catalysts: Strong acids (e.g., sulfuric acid) or bases are commonly employed.
  • Solvents: Organic solvents such as dichloromethane or ethanol are frequently used.
  • Temperature Control: Reactions are typically maintained at controlled temperatures between 25°C and 50°C under atmospheric pressure .
Mechanism of Action

MMAF-OtBu functions primarily through its incorporation into Antibody-Drug Conjugates. Upon binding to specific cancer cell surface antigens via antibodies, MMAF-OtBu is internalized into the cell where it exerts its cytotoxic effects:

  1. Internalization: The Antibody-Drug Conjugate binds to the target cancer cell, leading to internalization.
  2. Release Mechanism: Inside the cell, MMAF-OtBu is released from the antibody.
  3. Cytotoxic Action: It inhibits tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division, leading to cell cycle arrest and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

MMAF-OtBu appears as a white solid under standard laboratory conditions. Its solubility characteristics are enhanced due to the tert-butyl ester modification.

Chemical Properties

The chemical stability of MMAF-OtBu makes it suitable for various applications in drug formulation. It exhibits properties typical of peptide derivatives with notable interactions with biological macromolecules.

Key data points include:

  • Melting Point: Not specifically documented but expected to be consistent with similar compounds.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol .
Applications

MMAF-OtBu has significant applications across various scientific fields:

  1. Chemistry: Utilized as a building block for synthesizing complex molecules.
  2. Biology: Important in studying cellular processes and mechanisms related to cancer.
  3. Medicine: Integral in developing Antibody-Drug Conjugates for targeted cancer therapies.
  4. Industry: Employed in pharmaceutical manufacturing and research chemicals .
Synthetic Methodologies for MMAF-OtBu in ADC Development

Rational Design Paradigms for Tertiary Butyl Ester Functionalization

MMAF-OtBu (CAS: 745017-95-2) is a strategic derivative of monomethylauristatin F (MMAF) where the C-terminal carboxylic acid is protected as a tert-butyl ester. This modification addresses two critical challenges in ADC development:

  • Solubility Enhancement: The tert-butyl group significantly improves lipid solubility (logP increase of ~2 units vs. MMAF), facilitating organic-phase handling during conjugation [1] [9].
  • Prodrug Functionality: The ester acts as a traceless prodrug moiety, remaining stable in systemic circulation but undergoing intracellular hydrolysis by esterases upon ADC internalization, releasing active MMAF [3] [9].
  • Conjugation Efficiency: By masking the polar carboxylate, MMAF-OtBu minimizes undesired antibody aggregation during linker attachment, enabling drug-to-antibody ratios (DAR) ≥4 while maintaining ADC stability [2] [9].

Table 1: Key Physicochemical Properties of MMAF vs. MMAF-OtBu

PropertyMMAFMMAF-OtBu
Molecular weight731.9 Da788.1 Da
C-terminal group-COOH-COOtBu
Solubility in DMSOLowHigh (50 mg/mL)
LogP (predicted)3.25.1

Solid-Phase Peptide Synthesis (SPPS) Optimization Strategies

MMAF-OtBu’s pentapeptide structure (dolavaline-valine-dolaisoleuine-dolaproine-phenylalanine-OtBu) is synthesized via Fmoc-SPPS due to its mild deprotection conditions and orthogonality:

  • Resin Selection: 2-Chlorotrityl chloride resin is preferred over Wang resin due to superior acid lability, enabling cleavage without tBu ester deprotection [7] [9].
  • Coupling Agents: HATU/DIPEA in DMF achieves >99% coupling efficiency for sterically hindered residues (e.g., dolaisoleuine), minimizing epimerization [4] [10].
  • Fmoc Deprotection: 20% piperidine in DMF (2 × 5 min) ensures complete Fmoc removal while preserving tBu-based side-chain protection (Boc, OtBu) [7] [10].
  • Critical Step: Dolaproine coupling requires 3-fold excess of pre-activated ester and extended reaction time (2h) to overcome steric hindrance [9].

Table 2: Optimal SPPS Conditions for MMAF-OtBu Assembly

Amino AcidCoupling ReagentSolventTime (min)Yield (%)
Fmoc-Phe-OtBuHBTU/DIPEADMF6098
Fmoc-Dap-OHHATU/DIPEANMP9095
Fmoc-Dil-OHHATU/DIPEANMP12092
Fmoc-Dov-OHPyBOP/DIPEADMF9094
Fmoc-Val-OHHBTU/DIPEADMF6097

Linker Chemistry: Protease-Cleavable vs. Non-Cleavable Conjugation Systems

MMAF-OtBu’s tBu group dictates its compatibility with specific ADC linker technologies:

  • Non-Cleavable Linkers (e.g., mc linker): Conjugation occurs at MMAF-OtBu’s primary amine (N-terminus). Lysosomal degradation releases intact MMAF-OtBu, which is subsequently hydrolyzed to MMAF. This system demonstrates reduced bystander killing but enhanced serum stability [3] [6].
  • Protease-Cleavable Linkers (e.g., vc-PABC): The tBu ester remains intact during conjugation. Post-internalization, cathepsin B cleaves the PABC spacer, releasing MMAF-OtBu, which is rapidly hydrolyzed. This approach enables potent bystander effects but requires precise steric accessibility [3] [9].
  • Orthogonal Conjugation: The tBu group eliminates carboxylate reactivity, permitting selective N-terminal modification without protecting group manipulation, crucial for homogeneous DAR [9].

Diastereoselective Control in Dolaproine-Dolaisoleuine Amide Bond Formation

The dolaproine (Dap)-dolaisoleuine (Dil) junction is a stereochemical hotspot requiring stringent control to maintain tubulin inhibition:

  • Chiral Integrity: Dil contains two chiral centers; epimerization at C₅ reduces cytotoxicity 100-fold. Fmoc-Dil-OH with (R,R) configuration is coupled at 0°C using Collidine base to suppress racemization [7] [10].
  • Residue-Specific Protocols: Dap (a tertiary amino acid) coupling uses PyBOP/oxyma pure to avoid diketopiperazine formation during Fmoc removal of subsequent residues [7].
  • Analytical Monitoring: Chiral HPLC (CHIRALPAK IC column) verifies epimeric purity (<0.5% epi-isomer) after each coupling [10].

Scalability Challenges in Multi-Step Heterocyclic Assembly

Transitioning from milligram to kilogram-scale synthesis introduces critical bottlenecks:

  • Resin Swelling Dynamics: Polystyrene resins require optimized DMF/NMP mixtures (3:1 v/v) for uniform swelling in large reactors (>50 L), preventing aggregation and incomplete couplings [10].
  • Purification Challenges: Crude MMAF-OtBu contains hydrophobic byproducts (deletion sequences). Preparative HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity, but yields drop to 36% for >100-gram batches due to solubility limits [10].
  • Cost Drivers: Fmoc-Dil-OH accounts for 60% of raw material costs; its synthesis involves 8 steps including asymmetric hydrogenation [9] [10].
  • Flow Chemistry Integration: Solid-supported scavengers (e.g., trisamine resin) in flow systems remove excess activated esters, reducing purification burden by 40% [5] [10].

Table 3: Scalability Optimization Strategies for MMAF-OtBu

ChallengeLaboratory ScalePilot Scale (kg)Solution
Dil Coupling Yield92%75%HATU/NMP at 0°C, 3 equiv Dil
Crude Purity85%68%TFA cleavage with 5% PhOH/PhSH
Final Step Yield64%43%Flow-based C18 capture
Total Synthesis Time120 h240 hParallelized SPPS modules

Properties

Product Name

MMAF-OtBu

IUPAC Name

tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

Molecular Formula

C43H73N5O8

Molecular Weight

788.1 g/mol

InChI

InChI=1S/C43H73N5O8/c1-15-28(6)37(47(12)41(52)36(27(4)5)46-40(51)35(44-11)26(2)3)33(54-13)25-34(49)48-23-19-22-32(48)38(55-14)29(7)39(50)45-31(42(53)56-43(8,9)10)24-30-20-17-16-18-21-30/h16-18,20-21,26-29,31-33,35-38,44H,15,19,22-25H2,1-14H3,(H,45,50)(H,46,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

HMBFRLXQUOOKLK-VFSYNPLYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.